1-(4-Bromo-3-fluorophenyl)-4-piperidinone
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Overview
Description
1-(4-Bromo-3-fluorophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the phenyl ring, which is attached to a piperidinone moiety
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluoroaniline and piperidinone.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction where 4-bromo-3-fluoroaniline reacts with piperidinone under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, while conditions may involve varying temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-4-piperidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-4-piperidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological or pharmacological effects.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)-4-piperidinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromo-3-fluoroacetophenone and (4-bromo-3-fluorophenyl)carbamic acid benzyl ester share structural similarities.
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring, along with the piperidinone moiety, gives this compound distinct chemical and biological properties that differentiate it from other related compounds.
Properties
Molecular Formula |
C11H11BrFNO |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11BrFNO/c12-10-2-1-8(7-11(10)13)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
InChI Key |
JLNXHZZNOJMAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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